molecular formula C10H13N3OS B2967383 5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097919-05-4

5-(4-Methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2967383
CAS RN: 2097919-05-4
M. Wt: 223.29
InChI Key: WNDQUKDWNMKNBR-UHFFFAOYSA-N
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Description

Chemical compounds with a bicyclo[2.2.1]heptane core are often used in various applications such as drug discovery and organic synthesis. They have a unique structure that can be functionalized to achieve desired properties .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, a sequential Diels–Alder Reaction/Rearrangement Sequence has been developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various techniques. Tools like MolView can be used to convert a 2D structural formula into a 3D model .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex. For example, a combination of Diels Alder (DA) cycloaddition reactions with other transformations without isolating the intermediates allows a very rapid increase in the complexity of products .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand their hazards, handling procedures, and safety measures .

Future Directions

The future research directions in this field could involve the design and synthesis of new derivatives of these compounds for various applications, such as drug discovery .

properties

IUPAC Name

5-(4-methoxypyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-14-9-2-3-11-10(12-9)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDQUKDWNMKNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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